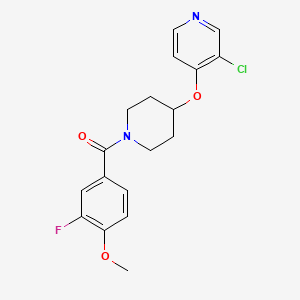![molecular formula C22H15ClN4OS B2904876 N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide CAS No. 440322-79-2](/img/structure/B2904876.png)
N-(3-chlorobenzyl)-6-thioxo-5,6-dihydrobenzimidazo[1,2-c]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring . They are the building blocks of more than 150 naturally occurring alkaloids isolated from different plants, microorganisms, and animals . They have a wide range of biological activities and are considered attractive targets by medicinal chemists .
Synthesis Analysis
Quinazolines can be synthesized through various methods. One common method involves the condensation of 2-aminobenzyl alcohols with arylacetic acids . Transition-metal-catalyzed reactions have also been used for the synthesis of quinazolines .Molecular Structure Analysis
Quinazolines are bicyclic compounds consisting of a benzene ring fused with a pyrimidine ring . The structure–activity relationship (SAR) studies of quinazolinone revealed that positions 2, 6, and 8 of the ring systems are significant for different pharmacological activities .Chemical Reactions Analysis
Quinazolines can undergo various chemical reactions. For example, the cycloaddition of 2,1-benzisoxazoles with N-sulfonyl-1,2,3-triazoles catalyzed by Rh2(esp)2 in 1,2-DCE at 160°C for 5 min and then with DBU at room temperature for 30 min delivered quinazolines .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Heterocyclic Compound Synthesis : This compound is part of a broader class of chemicals involved in the synthesis of novel heterocyclic structures, which are crucial in the development of pharmaceuticals and agrochemicals. These syntheses often involve complex reactions that result in the formation of new rings, potentially offering unique biological activities (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Anticancer Activity : There's significant interest in the development of new anticancer agents. Compounds within this chemical class have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. This research is pivotal for discovering new treatments that could offer better efficacy or lower side effects compared to current therapies (El-Hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).
Antimicrobial Activity : The antimicrobial potential of compounds synthesized from this chemical framework has also been explored. Given the rising concern over antibiotic resistance, the development of new antimicrobials is crucial. Research in this area focuses on synthesizing compounds and evaluating their effectiveness against a range of microorganisms, aiming to discover new therapies for infectious diseases (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Direcciones Futuras
The future directions in the field of quinazoline research involve the design and synthesis of new derivatives or analogues to treat various diseases . This includes modifications to the substitutions around the quinazolinone system, which have been shown to significantly change their biological activity .
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4OS/c23-15-5-3-4-13(10-15)12-24-21(28)14-8-9-16-18(11-14)26-22(29)27-19-7-2-1-6-17(19)25-20(16)27/h1-11H,12H2,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVHRDZEDWWBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=S)NC4=C3C=CC(=C4)C(=O)NCC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2904802.png)
![1-[(4-Fluorosulfonyloxyphenyl)methylamino]-2-propoxybenzene](/img/structure/B2904803.png)
![2-[[1-(2-Phenylethyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2904805.png)
![2-nitro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2904806.png)

![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![N-[2-(4-Fluoroanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2904811.png)

![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)
